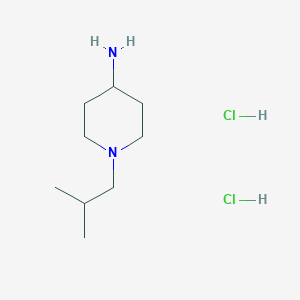

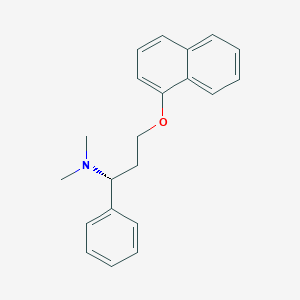

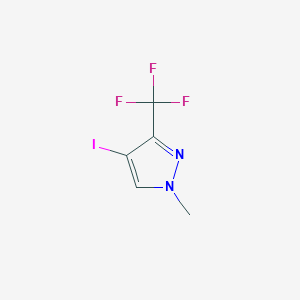

![molecular formula C7H8N4 B3089536 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1196-04-9](/img/structure/B3089536.png)

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Descripción general

Descripción

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a type of pyrazolo[1,5-a]pyrimidine derivative . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .Molecular Structure Analysis

The molecular structure of 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is available as a 2D Mol file . The structure is also available in the form of a crystal growth .Chemical Reactions Analysis

The chemical reactions involving 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine have been studied. For instance, the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C resulted in the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

The physical form of 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Aplicaciones Científicas De Investigación

Fluorescent Molecules for Studying Intracellular Processes

This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this application .

Chemosensors

The PPs, including “3-Methylpyrazolo[1,5-a]pyrimidin-7-amine”, have been used as chemosensors . Their unique properties allow them to interact with various chemical substances, making them useful in detecting and measuring chemical components .

Organic Materials Progress

These compounds are also used to monitor the progress of organic materials . Their fluorescent properties make them ideal for tracking changes and developments in these materials .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Biological Applications

Usually, the PPs receive major attention in biological applications, with the cancer therapeutics field being the most attractive area . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Pharmaceutical Compounds

The pyrazolopyrimidine moiety, which includes “3-Methylpyrazolo[1,5-a]pyrimidin-7-amine”, is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Mecanismo De Acción

Target of Action

It has been associated with various modes of action againstMycobacterium tuberculosis (Mtb) . The resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Biochemical Pathways

It is known that resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.

Result of Action

It has been associated with various modes of action againstMycobacterium tuberculosis (Mtb) , suggesting that it may have antimicrobial effects.

Action Environment

It is known that the compound has been identified as a potential antituberculosis lead through high-throughput whole-cell screening , suggesting that it may be effective in a biological environment.

Propiedades

IUPAC Name |

3-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZYIOODDREQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=CC=C(N2N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

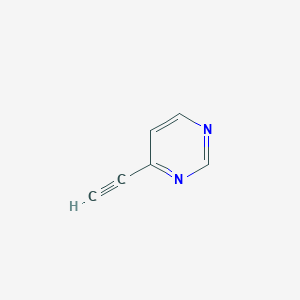

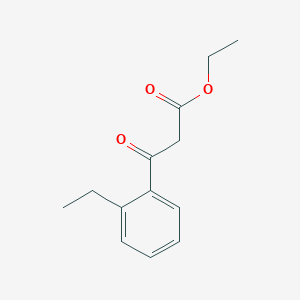

![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)

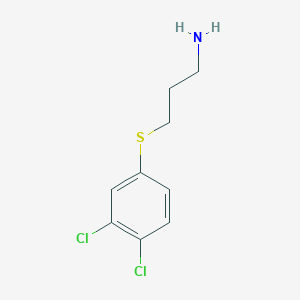

![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)